Cas no 138372-67-5 (1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene)

138372-67-5 structure
Nombre del producto:1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene
Número CAS:138372-67-5
MF:C30H30N4O2
Megavatios:478.584806919098
MDL:MFCD03093214
CID:64529
PubChem ID:253662118
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene Propiedades químicas y físicas
Nombre e identificación
-
- OXD-7
- 1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene
- 1,3-BIS[5-(4-(1,1-DIMETHYLETHYL)PHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE
- 1,3-BIS[(P-TERT-BUTYL)PHENYL-1,3,4-OXADIAZOYL]BENZENE
- 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazole-5-yl]benzene
- 1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-yl]benzene
- 2,2'-(1,3-Phenylene)bis[5-(p-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene
- 1,3,4-Oxadiazole, 2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]-
- 2,2'-(1,3-PHENYLENE)BIS{5-[4-(T-BUTYL)PHENYL]}-1,3,4-OXADIAZOLE HOLE BLOCKER 290 NM (CH3OH) ABSORBANCE
- 1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene
- 2-(4-tert-butylphenyl)-5-[3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole
- 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[(4-tert-butylphenyl)-1,3,4-oxadiazole]benzene
- 1,3-Bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl]phenylene
- 1,3-Bis[5-(p-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene
- OXD 7
- 1,3-BIS(5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL)BENZENE
- C30H30N4O2
- 2,2'-(1,3-PHENYLENE)BIS5-4-(1,1-DIMETHYLETHYL)PHENYL-1,3,4-OXADIAZOLE
- 1,3,4-Oxadiazole,2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]-
- 2-
- AM62647
- AS-39311
- 2,2/'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- SCHEMBL30083
- DTXSID40571406
- 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene
- 2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]]-1,3,4-oxadiazole
- 138372-67-5
- OXD-7; 2 pound not2'-(1 pound not3-Phenylene)-bis[5-(4-tert-butylphenyl)-1 pound not3 pound not4-oxadiazole]
- 2-(4-tert-butylphenyl)-5-(3-(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole
- AC-24442
- CS-0168834
- 2,2'-(1,3-phenylene)bis[5-(4-t-butylphenyl)-1,3,4-oxadiazole]
- B4252
- MFCD03093214
- BCP07324
- OXD-7; 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole], >99%(HPLC), Sublimed
- FT-0697624
- AKOS003379429
- OXD-7; 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- STK296435
- 2,2'-benzene-1,3-diylbis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 2,2\\'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 2-(4-TERT-BUTYLPHENYL)-5-{3-[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-1,3,4-OXADIAZOLE
- FQJQNLKWTRGIEB-UHFFFAOYSA-N
- 1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene
-
- MDL: MFCD03093214
- Renchi: 1S/C30H30N4O2/c1-29(2,3)23-14-10-19(11-15-23)25-31-33-27(35-25)21-8-7-9-22(18-21)28-34-32-26(36-28)20-12-16-24(17-13-20)30(4,5)6/h7-18H,1-6H3
- Clave inchi: FQJQNLKWTRGIEB-UHFFFAOYSA-N
- Sonrisas: O1C(C2C([H])=C([H])C([H])=C(C=2[H])C2=NN=C(C3C([H])=C([H])C(=C([H])C=3[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O2)=NN=C1C1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Atributos calculados
- Calidad precisa: 478.23700
- Masa isotópica única: 478.23687621g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 36
- Cuenta de enlace giratorio: 6
- Complejidad: 645
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 7.6
- Superficie del Polo topológico: 77.8
Propiedades experimentales
- Denso: 1.132
- Punto de fusión: 239.0 to 243.0 deg-C
- Punto de ebullición: 625.672 °C at 760 mmHg
- Punto de inflamación: 314.132 °C
- índice de refracción: 1.569
- PSA: 77.84000
- Logp: 7.71560
- Lambda Max: 292(CH2Cl2)(lit.)
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4252-200MG |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | >97.0%(HPLC) | 200mg |
¥245.00 | 2024-04-17 | |
eNovation Chemicals LLC | Y0986989-5g |
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 95% | 5g |
$450 | 2024-08-02 | |
eNovation Chemicals LLC | D381304-5g |
1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene |
138372-67-5 | 97% | 5g |
$1150 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239474-100mg |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 98% | 100mg |
¥45.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239474-1g |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 98% | 1g |
¥180.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4252-1g |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 97.0%(LC) | 1g |
¥1240.0 | 2022-05-30 | |
abcr | AB287723-200 mg |
2,2'-(1,3-Phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]]-1,3,4-oxadiazole; . |
138372-67-5 | 200 mg |
€88.80 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O60220-250mg |
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 97% | 250mg |
¥55.0 | 2024-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100627-1g |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 95+% | 1g |
16222CNY | 2021-05-08 | |
Chemenu | CM393521-1g |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 95%+ | 1g |
$*** | 2023-03-30 |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene Literatura relevante
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
138372-67-5 (1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene) Productos relacionados
- 2171877-10-2(5-(3-methylbutanesulfonyl)-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2849-92-5(Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate)
- 912758-74-8(N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide)
- 2580179-22-0(Tert-butyl 5-azaspiro[3.4]octane-6-carboxylate)
- 23655-65-4(2-Piperidineaceticacid, a-phenyl-, methyl ester,hydrochloride (1:1), (aR,2R)-rel-)
- 1261893-45-1(2-fluoro-4-(4-methylsulfonylphenyl)benzoic Acid)
- 2138094-57-0(2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol)
- 1806933-70-9(4-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-5-methanol)
- 867213-27-2((2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid)
- 2138526-42-6(3,4-dichloro-5-(1-methyl-1H-pyrazol-4-yl)aniline)
Proveedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:138372-67-5)2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazolespirobifluorene

Pureza:99%
Cantidad:kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:138372-67-5)1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene

Pureza:99%
Cantidad:25g
Precio ($):320.0